

Solid-Phase Extraction of Branched PFAS: Application Notes and Protocols

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Compound of Interest

Compound Name: *Perfluoro-3,7-dimethyloctanoic acid*

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This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of branched per- and polyfluoroalkyl substances (PFAS) from various environmental matrices. The methodologies outlined are based on established regulatory methods, including US EPA Method 1633, and are intended to guide researchers in the accurate and reproducible quantification of these challenging analytes.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their high persistence and potential for bioaccumulation. While much of the focus has been on linear PFAS isomers, branched isomers are also prevalent in the environment, originating from historical manufacturing processes like electrochemical fluorination.^{[1][2][3]} These branched isomers can exhibit different physicochemical properties, toxicity, and environmental fate compared to their linear counterparts, making their separate quantification crucial for accurate risk assessment.^{[1][3]}

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of PFAS from complex matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[4][5][6]} This application note focuses on SPE methods optimized for the extraction of both linear and branched PFAS isomers.

Key Sorbent Chemistries

The selection of an appropriate SPE sorbent is critical for achieving good recovery of a wide range of PFAS, including the more polar branched isomers. The most common and effective sorbents for this application are:

- Weak Anion Exchange (WAX): WAX sorbents are effective for retaining both long- and short-chain PFAS, including acidic PFAS like PFOA and PFOS. The ion-exchange mechanism allows for strong retention of these anionic compounds.[4][7]
- Dual-Phase WAX/Graphitized Carbon Black (GCB): For complex matrices such as wastewater and soil, a dual-phase SPE cartridge combining WAX and GCB is often employed. The WAX phase retains the PFAS, while the GCB effectively removes matrix interferences that can suppress the instrument signal.[7][8][9][10][11][12][13] This combination helps to achieve cleaner extracts and more accurate quantification.[8][11][12][13]

Quantitative Data Summary

The following tables summarize the recovery data for linear and branched PFAS isomers using different SPE sorbents and methods. It is important to note that the recovery of branched isomers can sometimes differ from that of their linear counterparts.

Table 1: Recovery of Linear vs. Branched PFOS Isomers using WAX SPE

Isomer Type	Average Recovery (%)	Relative Standard Deviation (%)	Reference
Linear PFOS	95	5	[14]
Branched PFOS	92	7	[14]

Table 2: Recovery of Linear vs. Branched PFOA Isomers using WAX/GCB SPE in Water

Isomer Type	Average Recovery (%)	Relative Standard Deviation (%)	Reference
Linear PFOA	98	4	[8][10]
Branched PFOA	96	6	[8][10]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of branched PFAS from aqueous and solid matrices, based on US EPA Method 1633.[4][5][15][16][17][18]

Protocol 1: SPE of Branched PFAS from Aqueous Samples (e.g., Water, Wastewater)

This protocol is designed for the extraction of 40 PFAS compounds, including linear and branched isomers, from various aqueous matrices.[4][5][6][15]

Materials:

- SPE Cartridges: Weak Anion Exchange (WAX), 6 mL, 200 mg (or dual-phase WAX/GCB)
- Methanol (MeOH), HPLC grade or higher
- Ammonium hydroxide (NH₄OH), reagent grade
- Formic acid (FA), reagent grade
- Reagent water (PFAS-free)
- Sample collection bottles (HDPE or polypropylene)
- SPE vacuum manifold
- Concentrator/evaporator system

Procedure:

- Sample Preparation:
 - Allow the sample to come to room temperature.
 - Spike the sample with the appropriate isotopically labeled internal standards.
 - Adjust the sample pH to 6.0-8.0 with ammonium hydroxide or formic acid.
- SPE Cartridge Conditioning:
 - Wash the SPE cartridge with 15 mL of 1% methanolic ammonium hydroxide.
 - Equilibrate the cartridge with 15 mL of methanol.
 - Equilibrate the cartridge with 15 mL of reagent water. Do not allow the sorbent to go dry.
- Sample Loading:
 - Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing:
 - Wash the cartridge with 15 mL of reagent water.
 - Dry the cartridge under vacuum for 5-10 minutes.
- Elution:
 - Elute the analytes from the cartridge with two 5 mL aliquots of 1% methanolic ammonium hydroxide.
 - Collect the eluate in a clean polypropylene tube.
- Concentration and Reconstitution:
 - Concentrate the eluate to a final volume of 0.5 mL using a gentle stream of nitrogen.
 - Add the appropriate non-extracted internal standards.

- Reconstitute the sample to a final volume of 1 mL with 96:4 (v/v) methanol:water.
- The sample is now ready for LC-MS/MS analysis.

Protocol 2: SPE of Branched PFAS from Solid Samples (e.g., Soil, Sediment)

This protocol outlines the extraction of 40 PFAS compounds, including linear and branched isomers, from solid matrices.[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- SPE Cartridges: Dual-phase GCB/WAX
- Methanol (MeOH), HPLC grade or higher
- Ammonium hydroxide (NH₄OH), reagent grade
- Centrifuge and polypropylene centrifuge tubes (50 mL)
- Shaker/vortex mixer

Procedure:

- Sample Extraction:
 - Weigh approximately 2 grams of the homogenized solid sample into a 50 mL polypropylene centrifuge tube.
 - Spike the sample with the appropriate isotopically labeled internal standards.
 - Add 10 mL of 0.3% methanolic ammonium hydroxide.
 - Vortex for 1 minute, then shake for 30 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Decant the supernatant into a clean tube.

- Repeat the extraction with a second 10 mL aliquot of 0.3% methanolic ammonium hydroxide and combine the supernatants.
- Extract Dilution:
 - Dilute the combined extract with reagent water to a final volume of 50 mL.
- SPE Cleanup (using GCB/WAX cartridge):
 - Condition the GCB/WAX cartridge with 15 mL of 1% methanolic ammonium hydroxide, followed by 15 mL of methanol, and finally 15 mL of reagent water. Do not allow the sorbent to go dry.
 - Load the diluted extract onto the conditioned cartridge at a flow rate of 5-10 mL/min.
 - Wash the cartridge with 15 mL of reagent water.
 - Dry the cartridge under vacuum for 5-10 minutes.
 - Elute the analytes with two 5 mL aliquots of 1% methanolic ammonium hydroxide.
- Concentration and Reconstitution:
 - Concentrate the eluate to 0.5 mL under a gentle stream of nitrogen.
 - Add the appropriate non-extracted internal standards.
 - Reconstitute to a final volume of 1 mL with 96:4 (v/v) methanol:water.
 - The sample is now ready for LC-MS/MS analysis.

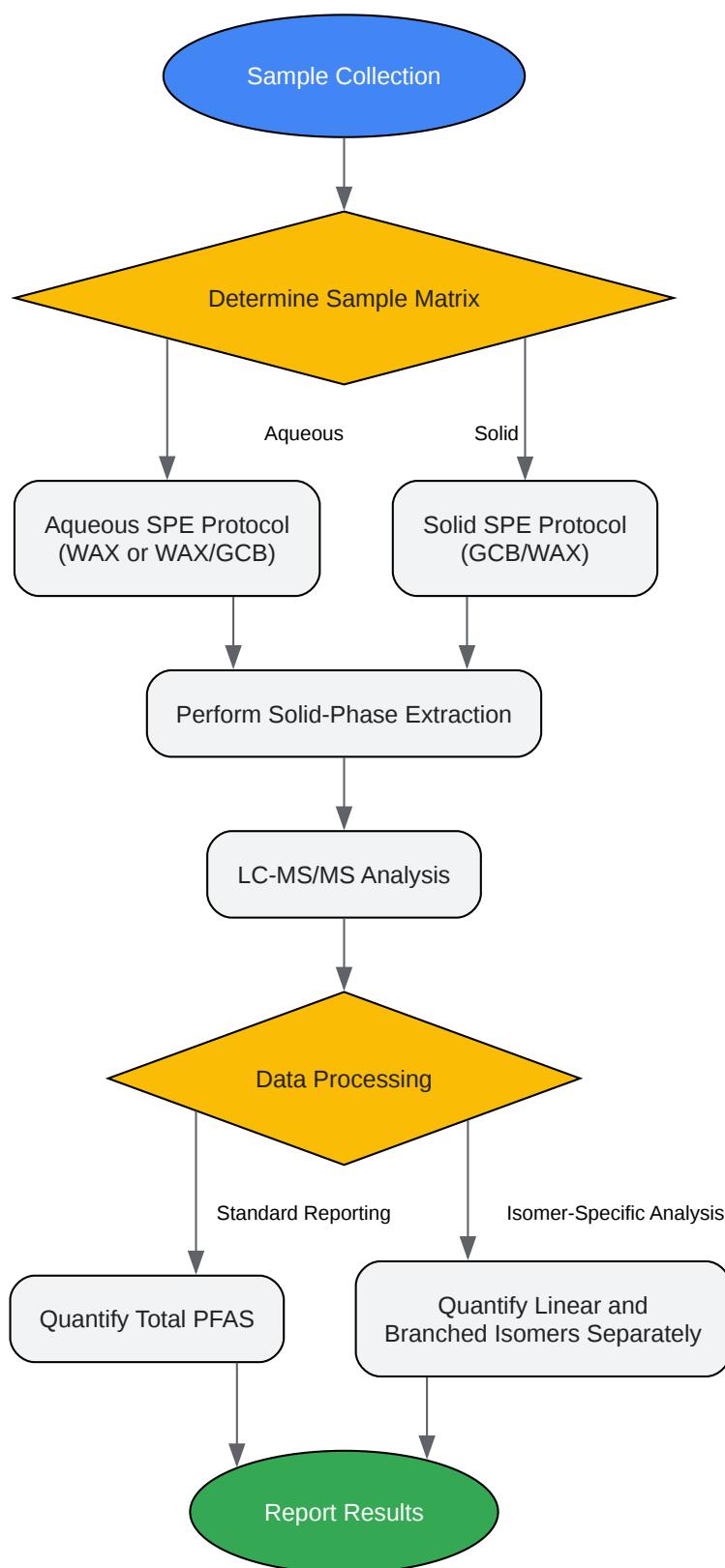
Visualizations

The following diagrams illustrate the experimental workflow and a logical decision-making process for branched PFAS analysis.



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Caption: SPE workflow for branched PFAS in aqueous samples.



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Caption: Decision logic for branched PFAS analysis.

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